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Executive Summary
Hexaconazole, a broad-spectrum triazole fungicide, is widely used in agriculture. This technical

guide provides a comprehensive overview of its toxicological profile in mammals, intended for

researchers, scientists, and professionals in drug development. The document summarizes key

findings on acute, sub-chronic, and chronic toxicity, as well as its effects on reproduction,

development, genetic material, and the nervous system. The primary target organ for

hexaconazole toxicity is the liver, with effects observed across multiple species. It has also

been shown to disrupt steroidogenesis through the inhibition of cytochrome P450 enzymes and

modulate critical signaling pathways, including the Akt and MAPK cascades, leading to

downstream effects such as apoptosis and inflammation. This guide presents quantitative data

in structured tables for comparative analysis, details experimental protocols for key

toxicological studies, and provides visualizations of relevant biological pathways and

experimental workflows.

Introduction
Hexaconazole is a systemic fungicide that effectively controls a range of fungal diseases in

various crops.[1] Its mechanism of action in fungi involves the inhibition of ergosterol

biosynthesis, a vital component of fungal cell membranes.[1] However, its potential for

interaction with physiological pathways in non-target mammalian species necessitates a
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thorough toxicological evaluation. This guide synthesizes the available data to provide a

detailed toxicological profile of hexaconazole in mammals.

Toxicokinetics: Absorption, Distribution,
Metabolism, and Excretion (ADME)
Following oral administration in rats, hexaconazole is absorbed and extensively metabolized.

The primary routes of excretion are via the feces and urine.[2] Studies in mice have shown that

hexaconazole can be distributed to various tissues, with the highest concentrations found in the

liver, followed by the kidneys and brain.[3] The half-life in plasma has been reported to be in the

range of 3 to 4 hours in mice.[4]

Acute, Sub-chronic, and Chronic Toxicity
Hexaconazole exhibits low acute toxicity via oral, dermal, and inhalation routes of exposure.[5]

[6] However, repeated exposure in sub-chronic and chronic studies has consistently identified

the liver as the primary target organ in mice, rats, and dogs.[2][5] Observed effects include

increased liver weight, elevated liver enzymes, hepatocellular hypertrophy, and fatty infiltration

of the liver.[5]

Table 1: Summary of Acute Toxicity Data for Hexaconazole

Test Species Route LD50 / LC50
Toxicity
Category

Reference

Acute Oral Rat (male) Oral 6,071 mg/kg Low [7]

Acute Oral Rat (female) Oral 2,189 mg/kg Low [7]

Acute Dermal Rat Dermal >2,000 mg/kg Low [7]

Acute

Inhalation
Rat Inhalation >5.9 mg/L Low [7]

Table 2: Summary of Sub-chronic and Chronic Toxicity Studies on Hexaconazole
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Study
Duration

Species NOAEL LOAEL
Key Effects
at LOAEL

Reference

29-Day

Feeding
Mouse

3.75

mg/kg/day
15 mg/kg/day

Decreased

body weight

gain,

hepatotoxicity

.

[5]

90-Day

Feeding
Rat

2.5

mg/kg/day
25 mg/kg/day

Fatty

changes in

the liver,

vacuolation of

the adrenal

cortex.

[5]

90-Day Oral Dog 5 mg/kg/day 25 mg/kg/day

Increased

liver

enzymes,

fatty

infiltration of

the liver.

[5]

1-Year Oral Dog 2 mg/kg/day 10 mg/kg/day

Fatty

infiltration of

the liver.

[5]

2-Year

Feeding
Rat

0.47

mg/kg/day

(males)

4.7

mg/kg/day

Increased

hepatocyte

hypertrophy,

reduced body

weight gain.

[7]

2-Year

Feeding

Mouse - 23.5

mg/kg/day

(males)

Decreased

body weight

gain and food

efficiency,

hepatocellula

r hypertrophy,

fatty

[5]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 16 Tech Support

https://journal.hep.com.cn/gid/EN/10.1007/s42764-025-00155-x
https://journal.hep.com.cn/gid/EN/10.1007/s42764-025-00155-x
https://journal.hep.com.cn/gid/EN/10.1007/s42764-025-00155-x
https://journal.hep.com.cn/gid/EN/10.1007/s42764-025-00155-x
https://pmc.ncbi.nlm.nih.gov/articles/PMC9964258/
https://journal.hep.com.cn/gid/EN/10.1007/s42764-025-00155-x
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10858865?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


infiltration of

the liver.

Genotoxicity
The genotoxic potential of hexaconazole has been evaluated in a battery of in vitro and in vivo

assays. While the overall database suggests that hexaconazole is not mutagenic, some studies

have reported positive findings for clastogenicity (the ability to cause breaks in chromosomes).

[5][8] For instance, some in vitro studies using human lymphocytes and in vivo studies in

mouse bone marrow have shown an increase in chromosomal aberrations and sister chromatid

exchanges.[8] However, other studies, including the Ames assay and unscheduled DNA

synthesis assays, have been negative.[5]

Table 3: Summary of Genotoxicity Studies on Hexaconazole

Assay Type Test System
Metabolic
Activation

Result Reference

Ames Test S. typhimurium With and without Negative [5]

Chromosomal

Aberration

Human

Lymphocytes
With and without Positive [8]

Micronucleus

Test

Mouse Bone

Marrow
In vivo Positive [8]

Unscheduled

DNA Synthesis
Rat Hepatocytes In vitro Negative [5]

Carcinogenicity
Long-term carcinogenicity studies have been conducted in rats and mice. In male rats, an

increased incidence of benign Leydig cell tumors in the testes was observed at high doses.[5]

[7] This has led to a classification of hexaconazole as a "Group C - Possible Human

Carcinogen" by the U.S. EPA.[7] The proposed mechanism for Leydig cell tumor formation is

linked to the disruption of the hypothalamic-pituitary-testicular axis, resulting from the inhibition
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of steroidogenesis.[9][10] In mice, there was a marginal increase in liver tumors, though this

was not considered statistically significant.[7]

Reproductive and Developmental Toxicity
Hexaconazole has been shown to induce reproductive and developmental effects in laboratory

animals. In a two-generation reproduction study in rats, effects such as decreased body weight

gain, reduced litter size, and decreased pup survival were observed at doses that also caused

parental toxicity.[5]

Developmental toxicity studies in rats and rabbits have demonstrated an increased

susceptibility of fetuses to hexaconazole.[5] In rats, developmental effects included delayed

ossification and an increase in the incidence of an extra rib at doses below those causing

maternal toxicity.[5] In rabbits, a decrease in fetal body weight was observed at doses not toxic

to the mother.[5]

Table 4: Summary of Reproductive and Developmental Toxicity of Hexaconazole
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Study
Type

Species
NOAEL
(Matern
al)

LOAEL
(Matern
al)

NOAEL
(Develo
pmental
)

LOAEL
(Develo
pmental
)

Key
Develop
mental
Effects
at
LOAEL

Referen
ce

Two-

Generati

on

Reprodu

ction

Rat

1

mg/kg/da

y

5

mg/kg/da

y

5

mg/kg/da

y

50

mg/kg/da

y

Decrease

d pup

body

weight

gain,

decrease

d litter

size,

decrease

d pup

survival.

[5]

Develop

mental
Rat

25

mg/kg/da

y

250

mg/kg/da

y

2.5

mg/kg/da

y

25

mg/kg/da

y

Delayed

ossificati

on, extra

14th rib.

[5]

Develop

mental
Rabbit

50

mg/kg/da

y

100

mg/kg/da

y

25

mg/kg/da

y

50

mg/kg/da

y

Decrease

d fetal

body

weight.

[5]

Neurotoxicity
Recent studies have indicated that hexaconazole may possess neurotoxic potential.[2] Sub-

chronic exposure in rats has been shown to affect cognitive function, leading to a deterioration

in learning and memory.[2] The proposed mechanism for this neurotoxicity involves the

induction of oxidative stress in the brain and a disorder of nerve signaling conduction, as

evidenced by notable changes in neurotransmitters.[2]
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Experimental Protocols
The toxicological evaluation of hexaconazole has been conducted following standardized

guidelines, primarily those established by the Organisation for Economic Co-operation and

Development (OECD). Below are detailed methodologies for key experiments cited in this

guide.

Chronic Toxicity Study (based on OECD Guideline 452)
Test System: Typically conducted in rats, with at least 20 animals per sex per dose group.

Administration: Hexaconazole is administered in the diet for a period of 24 months.

Dose Levels: At least three dose levels plus a control group are used. Doses are selected

based on results from shorter-term studies to establish a dose-response relationship and a

No-Observed-Adverse-Effect Level (NOAEL).

Observations:

Clinical Signs: Animals are observed daily for any signs of toxicity.

Body Weight and Food Consumption: Recorded weekly.

Hematology and Clinical Chemistry: Blood samples are collected at 6, 12, 18, and 24

months for analysis of parameters such as red and white blood cell counts, hemoglobin,

liver enzymes (ALT, AST), and kidney function markers (BUN, creatinine).

Ophthalmology: Examinations are performed prior to the start of the study and at

termination.

Pathology:

Gross Necropsy: All animals are subjected to a full necropsy at the end of the study.

Organ Weights: Key organs, including the liver, kidneys, brain, and gonads, are weighed.

Histopathology: A comprehensive set of tissues from all animals in the control and high-

dose groups is examined microscopically. Tissues from intermediate and low-dose groups
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are examined if treatment-related effects are observed at the high dose. Special attention

is given to the liver for signs of hypertrophy, fatty changes, and necrosis.

Two-Generation Reproduction Toxicity Study (based on
OECD Guideline 416)

Test System: Wistar rats are commonly used, with a sufficient number of animals to ensure

at least 20 pregnant females per group.

Administration: Hexaconazole is administered continuously in the diet to the parent (F0)

generation before mating, during mating, gestation, and lactation. The offspring (F1

generation) are then selected and also administered the test substance through to the

production of the F2 generation.[2][11]

Dose Levels: At least three dose levels and a concurrent control group are used.

Endpoints Evaluated:

Parental (F0 and F1):

Clinical observations, body weight, and food consumption.

Mating and fertility indices (e.g., mating index, fertility index, gestation index).

Estrus cycle monitoring.

Sperm analysis (motility, morphology, and count).

Gross necropsy and organ weights (reproductive organs).

Histopathology of reproductive tissues.

Offspring (F1 and F2):

Viability and litter size at birth and during lactation.

Pup sex ratio.
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Pup body weights.

Anogenital distance.

Age at vaginal opening and preputial separation.

Gross necropsy of selected pups.

In Vivo Mammalian Erythrocyte Micronucleus Test
(based on OECD Guideline 474)

Test System: Typically performed in mice or rats.

Administration: The test substance is administered via an appropriate route (e.g., oral

gavage, intraperitoneal injection), usually in two doses 24 hours apart.

Dose Levels: A preliminary study is often conducted to determine the maximum tolerated

dose (MTD). At least three dose levels, a vehicle control, and a positive control are used in

the main study.

Sample Collection: Bone marrow or peripheral blood is collected at 24 and 48 hours after the

last administration.

Analysis:

Smears are prepared and stained (e.g., with Giemsa).

At least 4000 polychromatic erythrocytes (PCEs) per animal are scored for the presence

of micronuclei.

The ratio of PCEs to normochromatic erythrocytes (NCEs) is determined to assess bone

marrow toxicity.

Evaluation: A positive result is a statistically significant, dose-dependent increase in the

frequency of micronucleated PCEs.

Signaling Pathways and Mechanisms of Toxicity
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Hexaconazole's toxicity in mammals is linked to its interference with key cellular signaling

pathways.

Disruption of Steroidogenesis
As a triazole fungicide, hexaconazole's primary mode of action is the inhibition of cytochrome

P450 (CYP) enzymes.[9][12] In mammals, this can lead to the disruption of steroid hormone

synthesis (steroidogenesis). Hexaconazole has been shown to inhibit CYP enzymes involved in

this pathway, such as CYP3A4.[13] This inhibition can lead to reduced production of steroid

hormones like testosterone, which can have cascading effects on the reproductive system and

contribute to the development of Leydig cell tumors.[7][9] The process is initiated by the

transport of cholesterol into the mitochondria, a step regulated by the Steroidogenic Acute

Regulatory (StAR) protein, followed by a series of enzymatic conversions by CYP enzymes.[14]
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Disruption of Steroidogenesis by Hexaconazole.

Alteration of Akt and MAPK Signaling Pathways

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 16 Tech Support

https://publications.gc.ca/site/archivee-archived.html?url=https%3A%2F%2Fpublications.gc.ca%2FCollection%2FH113-4-25E.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC10939372/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8882804/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9964258/
https://publications.gc.ca/site/archivee-archived.html?url=https%3A%2F%2Fpublications.gc.ca%2FCollection%2FH113-4-25E.pdf
https://pubmed.ncbi.nlm.nih.gov/12471242/
https://www.benchchem.com/product/b10858865?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10858865?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Hexaconazole has been shown to alter the Akt and Mitogen-Activated Protein Kinase (MAPK)

signaling pathways, which are crucial for regulating cell survival, proliferation, apoptosis, and

inflammation.[15]

The PI3K/Akt/mTOR pathway is a key pro-survival pathway. Inhibition of this pathway can lead

to apoptosis. Hexaconazole has been implicated in the modulation of the PI3K-Akt signaling

pathway.[5][11]

The MAPK pathways, including ERK, JNK, and p38, are involved in cellular responses to a

wide range of stimuli, including stress. Dysregulation of these pathways can lead to apoptosis

and inflammation. Hexaconazole exposure has been linked to the activation of these stress-

related pathways, resulting in increased apoptosis and the production of pro-inflammatory

cytokines.[15][16]
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Modulation of Akt and MAPK Signaling by Hexaconazole.

Experimental Workflow for an In Vivo Study
The following diagram illustrates a typical workflow for an in vivo toxicological study, such as a

90-day sub-chronic oral toxicity study.
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Workflow for a representative in vivo toxicity study.
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Conclusion
Hexaconazole demonstrates low acute toxicity in mammals. However, repeated exposure

poses a risk, with the liver being the primary target organ. The observed reproductive and

developmental toxicities, particularly the effects on the fetus at doses not toxic to the mother,

are of concern. The carcinogenic potential, evidenced by the induction of Leydig cell tumors in

rats, is linked to its endocrine-disrupting properties via inhibition of cytochrome P450 enzymes

involved in steroidogenesis. Furthermore, emerging evidence of neurotoxicity and the

modulation of critical cellular signaling pathways, such as Akt and MAPK, highlights the need

for a comprehensive understanding of its molecular mechanisms of action. This technical guide

provides a consolidated resource for researchers and professionals to aid in the risk

assessment and further investigation of hexaconazole and other triazole fungicides.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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